![molecular formula C15H10N2O2 B14301965 Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- CAS No. 121195-69-5](/img/structure/B14301965.png)
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- is a heterocyclic compound that belongs to the class of pyridoisoindoles These compounds are known for their unique structural features and diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyrido[2,1-a]indole esters . Another approach involves the cyclization of benzyl-substituted pyridines .
Industrial Production Methods: Industrial production methods for pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- undergoes various chemical reactions, including cycloaddition, substitution, and oxidation. For instance, it cycloadds to olefinic dipolarophiles in a highly exo-selective fashion, giving kinetically controlled cycloadducts . The compound can also participate in substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- include olefinic dipolarophiles for cycloaddition reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like DMF and elevated temperatures to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- depend on the specific reaction type. Cycloaddition reactions yield cycloadducts, while substitution reactions produce substituted derivatives of the compound .
Applications De Recherche Scientifique
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- has several scientific research applications due to its unique structural features and reactivity. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as cytostatic, antiviral, and antitumor agents . Additionally, its unique fluorescent properties make it useful in the development of organic luminescent materials .
Mécanisme D'action
The mechanism of action of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form complexes with various metal ions, which can influence its biological activity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to interact with nucleophiles and form stable complexes is a key aspect of its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- include other pyridoisoindoles such as pyrido[1,2-a]indole and indolo[2,1-a]isoquinoline . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- apart from similar compounds is its specific substitution pattern and the presence of the acetyloxy group.
Propriétés
Numéro CAS |
121195-69-5 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(6-cyanopyrido[2,1-a]isoindol-2-yl) acetate |
InChI |
InChI=1S/C15H10N2O2/c1-10(18)19-11-6-7-17-14(8-11)12-4-2-3-5-13(12)15(17)9-16/h2-8H,1H3 |
Clé InChI |
UROHEAGLTZXTFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C3C=CC=CC3=C(N2C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


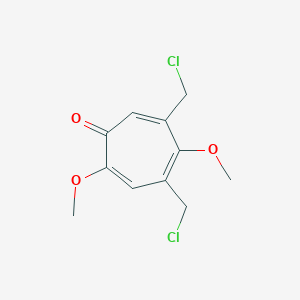
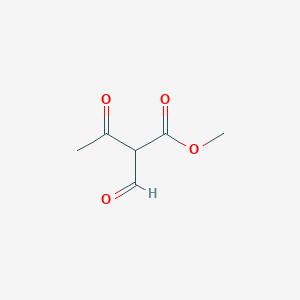
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
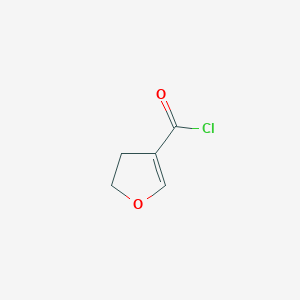


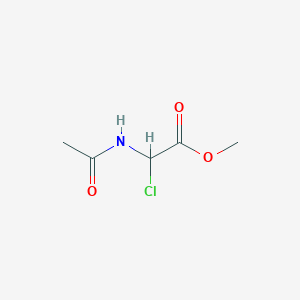
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
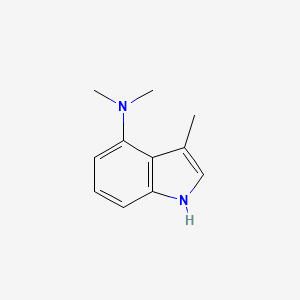

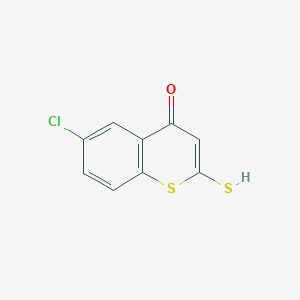

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
